1-Methoxy-3-trimethylsiloxy-1,3-butadiene

Catalog No.
S621231
CAS No.
54125-02-9
M.F
C8H16O2Si
M. Wt
172.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-3-trimethylsiloxy-1,3-butadiene

CAS Number

54125-02-9

Product Name

1-Methoxy-3-trimethylsiloxy-1,3-butadiene

IUPAC Name

[(3E)-4-methoxybuta-1,3-dien-2-yl]oxy-trimethylsilane

Molecular Formula

C8H16O2Si

Molecular Weight

172.3 g/mol

InChI

InChI=1S/C8H16O2Si/c1-8(6-7-9-2)10-11(3,4)5/h6-7H,1H2,2-5H3/b7-6+

InChI Key

SHALBPKEGDBVKK-VOTSOKGWSA-N

SMILES

COC=CC(=C)O[Si](C)(C)C

Synonyms

1-methoxy-3-trimethylsilyloxy-1,3-butadiene

Canonical SMILES

COC=CC(=C)O[Si](C)(C)C

Isomeric SMILES

CO/C=C/C(=C)O[Si](C)(C)C

Highly Reactive Diels-Alder Diene:

1-Methoxy-3-trimethylsiloxy-1,3-butadiene, also known as Danishefsky's diene, is a valuable reagent in organic synthesis due to its exceptional reactivity in Diels-Alder reactions. Its structure features a conjugated diene system (two double bonds separated by one single bond) and two functional groups: a methoxy group (OCH3) and a trimethylsilyloxy group (OSi(CH3)3). The combination of these features renders the diene electron-rich, making it a potent dieneophile in Diels-Alder cycloadditions [].

Diverse Applications in Organic Synthesis:

Danishefsky's diene has been employed in the synthesis of various complex molecules, including:

  • Sulfone analogues of griseofulvin (sulfogriseofulvins): These compounds exhibit antifungal activity and were obtained through a Diels-Alder reaction between the diene and a dienophile derived from an α,β-unsaturated ketone.
  • Heterocycles: The diene has been utilized in the synthesis of 4H-1-aminopyrroles and 4,5H-pyrazoles through Mukaiyama-Michael addition/heterocyclization reactions.
  • Pyridones and pyranones: Diels-Alder cyclization of Danishefsky's diene with various dienophiles has led to the formation of these heterocyclic compounds, which possess diverse biological activities.
  • Piperidinones and enaminones: The diene's reactivity in the Mannich-Michael reaction has enabled the synthesis of these valuable intermediates in organic synthesis.

1-Methoxy-3-trimethylsiloxy-1,3-butadiene, also known as Danishefsky's diene, is a functionalized diene with the molecular formula C8_8H16_{16}O2_2Si and a molecular weight of 172.3 g/mol. It is characterized by its high reactivity in Diels-Alder reactions, making it a valuable compound in organic synthesis, particularly in the formation of complex cyclic structures. The compound is a colorless liquid with a boiling point of approximately 68-69 °C at 14 mmHg and is miscible with most organic solvents but immiscible with water .

1-Methoxy-3-trimethylsiloxy-1,3-butadiene is predominantly utilized in Diels-Alder reactions, where it reacts with electron-deficient alkenes to yield oxygen-functionalized cyclohexenes and substituted cyclohexenones. These products serve as essential building blocks for the total synthesis of various natural products . The compound also participates in Mannich-Michael reactions, leading to the synthesis of piperidinones and enaminones .

Key Reactions:

  • Diels-Alder Reaction: Forms cyclohexene derivatives when reacted with suitable dienophiles.
  • Mannich-Michael Reaction: Used for synthesizing nitrogen-containing compounds.

While specific biological activities of 1-methoxy-3-trimethylsiloxy-1,3-butadiene are not extensively documented, its derivatives have been investigated for potential pharmacological properties. The high reactivity of this diene suggests that it could be used to synthesize biologically active compounds through various transformations .

The synthesis of 1-methoxy-3-trimethylsiloxy-1,3-butadiene typically involves several steps:

  • Preparation: Triethylamine is stirred in a three-necked flask under controlled conditions.
  • Reagents: Common reagents include chlorotrimethylsilane and 4-methoxybut-4-ene-2-one.
  • Distillation: The product can be purified by distillation through a Vigreux column to remove impurities .

General Procedure:

text
1. Combine triethylamine and chlorotrimethylsilane.2. Add 4-methoxybut-4-ene-2-one gradually.3. Stir the mixture under nitrogen atmosphere.4. Purify the resulting product via distillation.

Compound NameMolecular FormulaUnique Features
4-Methoxybut-4-ene-2-oneC6_6H8_8O2_2Precursor used in its synthesis
Danishefsky's Diene DerivativesVariesEnhanced reactivity and selectivity
Trimethylsilyl DienesVariesOften used in similar synthetic pathways

Uniqueness

The unique aspect of 1-methoxy-3-trimethylsiloxy-1,3-butadiene lies in its ability to participate in highly selective Diels-Alder reactions while maintaining stability under specific conditions compared to other similar dienes.

UNII

1ZOR63U51O

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

59414-23-2
54125-02-9

Wikipedia

(E)-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene

General Manufacturing Information

Silane, [(3-methoxy-1-methylene-2-propen-1-yl)oxy]trimethyl-: INACTIVE

Dates

Modify: 2023-08-15

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